(5-Chloro-6-methoxypyridin-3-yl)methanamine hydrochloride
Description
Properties
IUPAC Name |
(5-chloro-6-methoxypyridin-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O.ClH/c1-11-7-6(8)2-5(3-9)4-10-7;/h2,4H,3,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTOUTBPUYPXCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)CN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820703-71-6 | |
| Record name | (5-chloro-6-methoxypyridin-3-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-6-methoxypyridin-3-yl)methanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-chloro-6-methoxypyridine.
Methanamine Introduction: The next step involves the introduction of the methanamine group to the pyridine ring. This can be achieved through a nucleophilic substitution reaction.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Purification Steps: The product is purified using techniques such as crystallization, filtration, and drying to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methanamine group may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the functional groups attached to the pyridine ring.
Substitution: The compound can participate in substitution reactions, where the chlorine atom or the methanamine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It is used in catalytic reactions to facilitate the formation of specific products.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand its interaction with biological molecules.
Medicine:
Pharmaceutical Research: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical drugs.
Industry:
Chemical Manufacturing: The compound is used in the manufacturing of various chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Chloro-6-methoxypyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues
a) Pyridine Derivatives
- (3-Chloro-4-methoxyphenyl)methan-d₂-amine (Compound 4d)
b) Thiazole Derivatives
- [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride
- Structure : Thiazole ring with a 4-chlorophenyl substituent and methanamine hydrochloride.
- Key Differences : Thiazole heterocycle (vs. pyridine) and molecular weight (261.17 g/mol vs. ~217.52 g/mol for the target compound).
- Properties : Higher melting point (268°C) compared to pyridine derivatives, suggesting distinct crystallinity .
c) Simpler Chlorinated Amines
Physicochemical and Pharmacological Comparisons
| Property | Target Compound | [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl | (3-Chloro-4-methoxyphenyl)methan-d₂-amine |
|---|---|---|---|
| Core Structure | Pyridine | Thiazole | Benzene |
| Substituents | 5-Cl, 6-OCH₃, 3-CH₂NH₂·HCl | 4-Cl-phenyl, 4-CH₂NH₂·HCl | 3-Cl, 4-OCH₃, CH₂ND₂ |
| Molecular Weight (g/mol) | ~217.52 | 261.17 | Not reported |
| Melting Point | Not reported | 268°C | Not reported |
| Application | PDE5 inhibition (neurodegenerative research) | Potential antimicrobial/kinase inhibitor intermediates | Enhanced metabolic stability in PDE5 inhibitors |
Key Observations :
- Heterocyclic Influence : Pyridine derivatives (target compound) exhibit distinct electronic properties compared to thiazoles, affecting binding affinity in enzyme inhibition (e.g., PDE5) .
- Substituent Effects : The methoxy group at position 6 in the target compound may enhance solubility, while deuterium in Compound 4d slows metabolic degradation .
- Salt Forms : Hydrochloride salts are universally employed for improved stability and bioavailability across analogues .
Biological Activity
(5-Chloro-6-methoxypyridin-3-yl)methanamine hydrochloride is a compound of significant interest in biochemical and pharmaceutical research due to its potential therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.
The compound features a pyridine ring with methoxy and chloro substituents, which contribute to its unique chemical reactivity and biological activity. Its structure can be represented as follows:
The biological activity of this compound primarily stems from its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects. The compound is noted for its role as an intermediate in the synthesis of more complex organic molecules and as a potential inhibitor in pharmaceutical applications.
1. Pharmaceutical Research
The compound has been investigated for its potential as a therapeutic agent, particularly in the context of neurodegenerative diseases. It has shown promise as a phosphodiesterase 5 (PDE5) inhibitor, which is crucial for regulating cyclic nucleotide levels within cells. PDE5 inhibitors are being explored for their roles in treating conditions like Alzheimer's disease due to their ability to enhance neuronal signaling pathways .
2. Biochemical Studies
In biochemical studies, this compound is used to elucidate interactions with biological molecules. Its ability to bind to various targets allows researchers to explore its effects on cellular processes, including growth, proliferation, and metabolism.
Comparative Analysis
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| (6-Methoxypyridin-3-yl)methanamine | Moderate activity | Lacks chlorine substitution |
| 1-(5-Fluoro-6-methoxy-3-pyridinyl)methanamine | Reduced potency | Fluorine substitution impacts activity |
The presence of the chlorine atom enhances the compound's reactivity and potential biological effects compared to its analogs.
Case Studies
- Neurodegenerative Disease Models : A study demonstrated that this compound exhibited significant inhibitory activity against PDE5 with an IC50 value of 0.27 nM. This suggests a high selectivity for the enzyme, making it a candidate for further development in treating neurodegenerative diseases .
- Metabolic Stability : Research on the metabolic stability of this compound revealed that it retains significant activity while undergoing metabolic transformations. For instance, in vitro studies indicated a half-life of approximately 19.5 minutes in human liver microsomes, suggesting moderate stability and potential for therapeutic use .
Q & A
Q. What are the standard protocols for synthesizing (5-chloro-6-methoxypyridin-3-yl)methanamine hydrochloride, and how can purity be validated?
The synthesis typically involves functionalization of a pyridine core. A common approach includes nucleophilic substitution at the 5-position of a 6-methoxypyridin-3-yl scaffold using chlorinating agents (e.g., POCl₃), followed by reductive amination to introduce the methanamine group. The hydrochloride salt is formed via acid-base reaction with HCl. Purity validation requires HPLC with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) to confirm molecular ion peaks .
Q. How should researchers characterize the stability of this compound under varying storage conditions?
Stability studies should assess degradation under temperature (e.g., 4°C, 25°C, 40°C), humidity (60–90% RH), and light exposure. Use accelerated stability testing via HPLC to monitor impurity profiles over time. For hygroscopic hydrochloride salts, storage in desiccators with silica gel is recommended to prevent hydrolysis .
Q. What spectroscopic techniques are critical for structural elucidation?
- NMR : ¹H and ¹³C NMR to confirm substitution patterns on the pyridine ring (e.g., methoxy and chloro groups).
- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and 2500–3000 cm⁻¹ (HCl salt) validate the amine hydrochloride form.
- X-ray crystallography (if crystalline) resolves bond angles and confirms stereochemistry .
Advanced Research Questions
Q. How can researchers optimize reaction yields when scaling up synthesis?
Use Design of Experiments (DoE) to test variables:
- Catalyst loading : Pd/C or Ni catalysts for reductive amination.
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility.
- Temperature : Higher temps (80–100°C) accelerate substitution but may increase side products.
Monitor reaction progress via TLC or in-situ IR. Scale-up requires quenching excess reagents (e.g., NaHCO₃ wash) and recrystallization from ethanol/water .
Q. How to resolve contradictions in spectral data for byproduct identification?
Unexpected byproducts (e.g., dechlorinated analogs or methoxy cleavage products) may arise from harsh reaction conditions. Use 2D NMR (COSY, HSQC) to differentiate regioisomers. High-resolution mass spectrometry (HRMS) identifies exact masses of impurities. Compare fragmentation patterns with libraries like PubChem .
Q. What strategies mitigate interference from the hydrochloride counterion in biological assays?
- Ion-exchange chromatography : Replace HCl with non-interfering counterions (e.g., acetate).
- Buffer optimization : Use Tris-HCl (pH 7.4) to maintain solubility while minimizing ionic interference.
- Control experiments : Compare freebase and salt forms in dose-response studies .
Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?
- Core modifications : Replace Cl with F, Br, or I to study electronic effects ().
- Substituent positioning : Compare 5-chloro-6-methoxy with 6-chloro-5-methoxy isomers.
- Biological testing : Use enzyme inhibition assays (e.g., kinase panels) or cellular models (e.g., cancer cell lines) to correlate structural changes with activity .
Q. What computational methods predict binding modes of this compound with biological targets?
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GPCRs).
- MD simulations : Assess binding stability over 100-ns trajectories using AMBER or GROMACS.
- Pharmacophore modeling : Identify critical H-bond donors/acceptors using the methanamine and pyridine groups .
Methodological Comparisons
Q. How do substituent variations (e.g., Cl vs. F) impact physicochemical properties?
| Substituent | LogP (Δ) | Solubility (mg/mL) | Stability (t₁/₂ at 25°C) |
|---|---|---|---|
| Cl | +0.5 | 12.3 (pH 7.4) | 48 hours |
| F | -0.2 | 18.9 (pH 7.4) | 72 hours |
| Fluorine increases solubility and metabolic stability due to electronegativity and smaller steric hindrance . |
Q. What advanced techniques quantify trace impurities in batch-to-batch variations?
- UPLC-MS/MS : Detect ppm-level impurities with MRM transitions.
- ICP-MS : Quantify heavy metal catalysts (e.g., Pd, Ni).
- NMR relaxation experiments : Identify low-abundance conformers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
